Velsecorat

Descripción

selective glucocorticoid receptor modulato

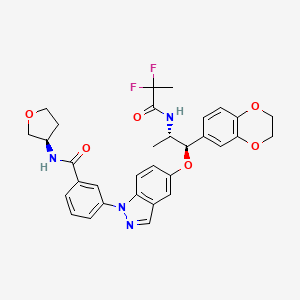

Structure

3D Structure

Propiedades

Número CAS |

1196509-60-0 |

|---|---|

Fórmula molecular |

C32H32F2N4O6 |

Peso molecular |

606.6 g/mol |

Nombre IUPAC |

3-[5-[(1S,2R)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide |

InChI |

InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1 |

Clave InChI |

ZZWJKLGCDHYVMB-XGBAOLAVSA-N |

SMILES isomérico |

C[C@H]([C@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F |

SMILES canónico |

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AZD-7594; AZD 7594; AZD7594; AZ13189620; AZ-13189620; AZ 13189620; velsecoratum; velsecorat. |

Origen del producto |

United States |

Foundational & Exploratory

Velsecorat: A Non-Steroidal, Selective Glucocorticoid Receptor Modulator for Inflammatory Airway Diseases

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Velsecorat (AZD7594) is a selective glucocorticoid receptor modulator (SGRM) and not a non-steroidal anti-inflammatory drug (NSAID). This document provides a technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and experimental methodologies, accurately classifying it within its therapeutic class.

Executive Summary

This compound (AZD7594) is an inhaled, potent, and selective non-steroidal glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of asthma.[1][2] Unlike traditional corticosteroids, this compound is designed to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the metabolic side effects, offering a potentially improved therapeutic index.[2][3] This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound functions by binding to the glucocorticoid receptor, a ligand-activated transcription factor that regulates a wide array of genes involved in inflammation and metabolism.[4] The therapeutic rationale for SGRMs like this compound is to preferentially induce the GR's "transrepression" activity while minimizing its "transactivation" activity.

-

Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of various pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: The activated GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. While some anti-inflammatory genes are upregulated via this pathway, transactivation is also associated with many of the undesirable metabolic side effects of corticosteroids.

This compound is designed to favor the transrepression pathway, thereby retaining the anti-inflammatory benefits while reducing the risk of side effects like hyperglycemia and osteoporosis.[2][3]

Signaling Pathway

Caption: this compound's mechanism of action via selective GR modulation.

Preclinical Pharmacology

This compound has demonstrated potent anti-inflammatory effects in preclinical models.[1][2] A key model used to evaluate its efficacy is the Sephadex-induced lung edema model in rats.[1][2]

Sephadex-Induced Lung Edema in Rats

Objective: To assess the anti-inflammatory activity of inhaled this compound in a rat model of pulmonary inflammation.

Methodology:

-

Induction of Inflammation: Male rats are challenged with an intravenous or intratracheal administration of Sephadex G-200 beads suspended in saline.[3][5] This induces an acute inflammatory response in the lungs, characterized by edema and cellular infiltration.

-

Drug Administration: this compound is administered via inhalation prior to or after the Sephadex challenge.

-

Assessment of Inflammation: At various time points after the challenge, the following parameters are measured:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the BALF is analyzed for total and differential cell counts (neutrophils, eosinophils, lymphocytes, macrophages) and levels of pro-inflammatory mediators.[5]

-

Lung Edema: The extent of pulmonary edema is quantified by measuring the lung wet-to-dry weight ratio.

-

Histopathology: Lung tissue is collected, fixed, and stained for histological examination to assess the degree of inflammation and tissue damage.[5]

-

Results: this compound has been shown to produce a dose-dependent inhibition of Sephadex-induced lung edema and inflammatory cell infiltration in this model.[1][2]

Experimental Workflow

Caption: Workflow for the Sephadex-induced lung edema model.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patients with asthma.[1][6][7]

Phase I Studies in Healthy Volunteers (NCT01636024)

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of inhaled this compound in healthy male volunteers.[1]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single-center study.[1]

-

Participants: Healthy male volunteers.[1]

-

Intervention:

-

Endpoints:

Results: The key findings from the Phase I studies are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers [1]

| Parameter | Single Ascending Dose | Multiple Ascending Dose |

| Time to Cmax (Tmax) | Rapid absorption | Rapid absorption |

| Terminal Half-life (t1/2) | ~25-31 hours | ~25-31 hours |

| Accumulation Ratio | N/A | Low (≤2) |

| Dose Proportionality | Yes | Yes |

Table 2: Safety and Tolerability of this compound in Healthy Volunteers [1]

| Adverse Events | This compound | Placebo |

| Most Common | Cough, oropharyngeal pain | Similar to this compound |

| Serious Adverse Events | None reported | None reported |

| Discontinuations due to AEs | None reported | None reported |

Phase IIa Study in Patients with Asthma (NCT02479412)

Objective: To evaluate the efficacy and safety of multiple doses of inhaled this compound in patients with mild to moderate asthma.[6][7]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center, crossover study.[7]

-

Participants: Adult patients with mild to moderate asthma.[7]

-

Intervention: Patients received three dose levels of this compound (58 µg, 250 µg, and 800 µg) and placebo, each for a 14-day treatment period, separated by washout periods.[7]

-

Endpoints:

Results: The efficacy and safety results from the Phase IIa study are presented in the tables below.

Table 3: Efficacy of this compound in Patients with Asthma (NCT02479412) [7]

| Endpoint | This compound 58 µg | This compound 250 µg | This compound 800 µg |

| Change in FEV1 (L) vs. Placebo | 0.027 | 0.076 | 0.148 |

| Reduction in FeNO vs. Placebo | Significant | Significant | Significant |

| Change in ACQ-5 Score vs. Placebo | Significant improvement | Not reported | Significant improvement |

| p < 0.05 |

Table 4: Safety of this compound in Patients with Asthma (NCT02479412) [7]

| Safety Parameter | This compound (all doses) | Placebo |

| Adverse Event Profile | Well tolerated | Similar to this compound |

| Plasma Cortisol Levels | No significant difference from placebo | N/A |

Conclusion

This compound is a selective glucocorticoid receptor modulator that has demonstrated a promising efficacy and safety profile in preclinical and early-phase clinical studies for the treatment of asthma. Its mechanism of action, which aims to separate the anti-inflammatory effects from the metabolic side effects of GR activation, represents a potential advancement in the management of inflammatory airway diseases. Further clinical development will be necessary to fully establish its role in therapy.

References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of Sephadex-induced oedema in rat paws: predominant role of serotonin and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Differential effects of dexamethasone and rosiglitazone in a sephadex-induced model of lung inflammation in rats: Possible role of tissue inhibitor of metalloproteinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Velsecorat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velsecorat (AZD7594) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for the treatment of respiratory diseases, primarily asthma.[1] As an inhaled therapeutic, this compound is designed to exert its anti-inflammatory effects directly in the lungs while minimizing systemic side effects commonly associated with conventional corticosteroids.[2] This is achieved through a "soft drug" approach, where the molecule is engineered for potent local activity and rapid systemic clearance.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing experimental methodologies where available.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound functions as a potent modulator of the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which can indiscriminately activate various downstream pathways, SGRMs like this compound are designed to preferentially induce pathways associated with anti-inflammatory effects (transrepression) while having a lesser impact on those linked to metabolic side effects (transactivation). Upon inhalation, this compound binds to the GR in the cytoplasm of lung cells. This ligand-receptor complex then translocates to the nucleus, where it primarily suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1. This targeted action is believed to be the primary driver of its anti-inflammatory efficacy in asthma.

Figure 1: this compound's Mechanism of Action.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high-potency binding to the human glucocorticoid receptor. Its selectivity profile is a key feature, with significantly lower affinity for other steroid hormone receptors, which is anticipated to reduce the risk of off-target side effects.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | Potency (IC50) | Selectivity vs. GR | Reference |

| Glucocorticoid Receptor (GR) | Radioligand Binding | Human | 0.9 nM | - | |

| Progesterone Receptor (PR) | Not Specified | Human | > 10,000 nM | > 10,000-fold | |

| Mineralocorticoid Receptor (MR) | Not Specified | Human | > 10,000 nM | > 10,000-fold | |

| Androgen Receptor (AR) | Not Specified | Human | > 10,000 nM | > 10,000-fold | |

| Estrogen Receptor α (ERα) | Not Specified | Human | > 10,000 nM | > 10,000-fold | |

| Estrogen Receptor β (ERβ) | Not Specified | Human | > 10,000 nM | > 10,000-fold |

Experimental Protocols

-

Glucocorticoid Receptor Binding Assay: A radioligand binding assay was utilized to determine the binding affinity of this compound to the human glucocorticoid receptor. While specific details of the protocol for this compound are not publicly available, such assays typically involve incubating a source of the receptor (e.g., cell lysates or recombinant protein) with a radiolabeled ligand (e.g., [3H]-dexamethasone) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

In Vivo Pharmacology

This compound has demonstrated potent anti-inflammatory effects in preclinical animal models of allergic airway inflammation.

Efficacy in Rodent Models of Asthma

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Species | Key Endpoints | Results | Reference |

| Sephadex-Induced Lung Edema | Rat | Inhibition of lung edema | Dose-dependent anti-inflammatory effects | |

| Allergic Airway Inflammation | Rodent | Suppression of airway inflammation, Late Asthmatic Response (LAR), and BAL eosinophilia | Dose-related suppression of airway inflammation and LAR; potency on BAL eosinophilia similar to fluticasone (B1203827) furoate |

Preclinical Safety Profile

Preclinical studies in rodents have indicated a favorable safety profile for this compound compared to the conventional inhaled corticosteroid, fluticasone furoate. At doses where this compound showed similar efficacy in reducing airway inflammation, it exhibited fewer systemic side effects.

Table 3: Preclinical Safety Findings for this compound

| Assessment | Species | Findings | Reference |

| Systemic Side Effects | Rodent | Increased doses of this compound were required compared to fluticasone furoate to induce systemic side effects such as loss of body weight, changes in metabolic biomarkers, and inhibition of femorotibial bone growth plate thickness. |

Experimental Protocols

-

Sephadex-Induced Lung Edema Model: While the detailed protocol for the this compound studies is not publicly available, this is a common model for assessing pulmonary inflammation. Typically, rats are administered Sephadex beads intratracheally to induce an inflammatory response characterized by fluid accumulation (edema) in the lungs. Test compounds are administered (in the case of this compound, likely by inhalation) prior to or after the Sephadex challenge, and the extent of lung edema is quantified at a specific time point post-challenge.

-

Allergic Airway Inflammation Model: Rodent models of allergic airway inflammation, such as the ovalbumin-sensitized model, are frequently used to evaluate potential asthma therapeutics. These models involve sensitizing the animals to an allergen (e.g., ovalbumin) and then challenging them with the same allergen to induce an asthma-like phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus production. The efficacy of a test compound is assessed by its ability to inhibit these inflammatory responses.

Figure 2: Generalized workflow for in vivo efficacy studies.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats and dogs. The data supports its design as an inhaled therapeutic with prolonged lung retention and rapid systemic clearance.

Table 4: Summary of Preclinical Pharmacokinetic Properties of this compound

| Parameter | Species | Finding | Reference |

| Absorption (Inhalation) | Rat, Dog | Rapidly absorbed into systemic circulation within 30 minutes after dosing, displaying multiphasic plasma decay. | |

| Clearance | Rat | High plasma clearance. | |

| Oral Bioavailability | Rat | Low oral bioavailability. | |

| Metabolism | Not Specified | Predominantly metabolized by CYP3A4 with some contribution from CYP2C9. |

Note: Specific quantitative values for clearance, volume of distribution, and bioavailability in preclinical species are not publicly available.

Conclusion

The preclinical data for this compound (AZD7594) demonstrate its potential as a novel treatment for asthma. Its high potency and selectivity for the glucocorticoid receptor, combined with a favorable pharmacokinetic profile designed for topical lung delivery and rapid systemic clearance, suggest a promising therapeutic window. In vivo studies have confirmed its anti-inflammatory efficacy in relevant animal models, with a reduced potential for systemic side effects compared to traditional corticosteroids. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in patients with asthma and other respiratory diseases.

References

Velsecorat (AZD7594): A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velsecorat (AZD7594) is a novel, non-steroidal, inhaled selective glucocorticoid receptor modulator (SGRM) that has been developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As an SGRM, this compound is designed to retain the anti-inflammatory efficacy of traditional glucocorticoids while potentially offering an improved safety profile with reduced systemic side effects. This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound.

Introduction: The Rationale for a Selective Glucocorticoid Receptor Modulator (SGRM)

Inhaled corticosteroids (ICS) are the cornerstone of anti-inflammatory therapy for persistent asthma.[2] However, their long-term use, particularly at high doses, can be associated with systemic side effects. This has driven the search for new therapeutic agents with an improved risk-benefit profile.[2] Selective glucocorticoid receptor modulators (SGRMs) represent a promising approach to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the metabolic and other side effects.[3] this compound was developed as a potent and selective SGRM with optimized properties for inhaled delivery, including prolonged lung retention and rapid systemic clearance.[4]

Discovery and Mechanism of Action

Binding Affinity and Selectivity

This compound is a potent ligand for the human glucocorticoid receptor (GR). It demonstrates high selectivity for the GR over other steroid hormone receptors.[4]

| Receptor | IC50 (nM) | Selectivity vs. GR |

| Glucocorticoid Receptor (GR) | 0.9 | - |

| Progesterone Receptor (PR) | >10,000 | >11,000-fold |

| Mineralocorticoid Receptor (MR) | >10,000 | >11,000-fold |

| Androgen Receptor (AR) | >10,000 | >11,000-fold |

| Estrogen Receptor α (ERα) | >10,000 | >11,000-fold |

| Estrogen Receptor β (ERβ) | >10,000 | >11,000-fold |

Table 1: In vitro binding affinity and selectivity of this compound (AZD7594).[4]

Signaling Pathway

As an SGRM, this compound modulates GR signaling differently than traditional glucocorticoids. While classical glucocorticoids primarily act through GR homodimerization and subsequent binding to glucocorticoid response elements (GREs) to transactivate genes, SGRMs are thought to favor a monomeric GR conformation. This monomeric GR can still interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression). This differential signaling is hypothesized to retain the anti-inflammatory effects while reducing the GRE-mediated expression of genes associated with metabolic side effects.

Chemical Synthesis

The synthesis of this compound (AZD7594) has been a subject of process development to establish a robust and scalable manufacturing route. A key step in the synthesis is the formation of a crucial C-N bond, for which a palladium-mediated Buchwald-Hartwig coupling reaction was selected and optimized. The following diagram illustrates a plausible synthetic workflow based on available information.

Detailed Experimental Protocol: Buchwald-Hartwig Coupling (Representative)

The following is a representative protocol for the key Buchwald-Hartwig C-N bond formation, based on literature for similar transformations. The exact conditions for the large-scale synthesis of this compound are proprietary.

Materials:

-

Aryl halide or triflate precursor

-

Amine precursor

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine (B1218219) ligand (e.g., a biarylphosphine)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide/triflate, amine, palladium catalyst, and phosphine ligand.

-

Add the anhydrous solvent, followed by the base.

-

Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired coupled product.

Preclinical Evaluation

In Vivo Efficacy: Rat Sephadex-Induced Lung Edema Model

The anti-inflammatory activity of this compound was assessed in a rat model of Sephadex-induced lung inflammation. This model is used to evaluate the efficacy of anti-inflammatory compounds in reducing pulmonary edema and inflammatory cell infiltration.[2]

Experimental Protocol:

-

Animal Model: Male Wistar rats are used for the study.

-

Induction of Inflammation: A suspension of Sephadex G-200 beads in saline is administered intravenously to induce lung inflammation and edema.

-

Treatment: this compound is administered via inhalation at various doses prior to the Sephadex challenge. A control group receives a vehicle.

-

Assessment of Lung Edema: At a specified time point after the Sephadex challenge, the animals are euthanized, and the lungs are excised and weighed. The lung weight to body weight ratio is calculated as an index of pulmonary edema.

-

Bronchoalveolar Lavage (BAL): BAL is performed to collect fluid and cells from the lungs. The total and differential cell counts (e.g., neutrophils, eosinophils) in the BAL fluid are determined to assess the extent of inflammatory cell infiltration.

-

Histopathology: Lung tissue samples are collected, fixed, and stained for histological examination to evaluate the degree of inflammation and tissue damage.

Preclinical data demonstrated that this compound produces a dose-dependent inhibition of Sephadex-induced lung edema, indicating potent anti-inflammatory effects in the airways.[4]

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patients with asthma.

Pharmacokinetics in Healthy Volunteers

The pharmacokinetic profile of inhaled this compound has been characterized in single and multiple ascending dose studies in healthy volunteers.

| Parameter | Value |

| Terminal Half-life (t½) | 25-31 hours (after repeated dosing) |

| Time to Steady State | Approximately 4 doses |

| Accumulation Ratio | ≤2 |

| Metabolism | Predominantly by CYP3A4, with some contribution from CYP2C9 |

Table 2: Pharmacokinetic parameters of inhaled this compound in healthy volunteers.[1][4]

This compound exhibits dose-proportional plasma exposure and low accumulation with once-daily dosing.[1][5]

Phase 2a Efficacy and Safety in Asthma

A Phase 2a randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of this compound in adults with mild to moderate asthma.[6]

Study Design:

-

Participants: Adults aged 18-75 with a clinical diagnosis of asthma.

-

Treatment: Patients received three dose levels of this compound (58 µg, 250 µg, and 800 µg) and placebo, each administered once daily via inhalation for 14-day treatment periods, separated by washout periods.[6]

-

Primary Endpoint: Change from baseline in morning trough Forced Expiratory Volume in 1 second (FEV1) on day 15.[6]

Key Findings:

-

The 800 µg dose of this compound demonstrated a statistically significant improvement in morning trough FEV1 compared to placebo.[2][6]

-

A dose-dependent response was observed across the tested doses.[2]

-

All doses of this compound showed a significant reduction in the fraction of exhaled nitric oxide (FeNO), a marker of airway inflammation.[2]

-

This compound was well-tolerated, with no significant difference in plasma cortisol levels compared to placebo, suggesting a low potential for systemic side effects at the tested doses.[2]

Conclusion

This compound (AZD7594) is a potent and selective non-steroidal SGRM with a promising preclinical and clinical profile for the treatment of asthma. Its mechanism of action, favoring transrepression over transactivation, holds the potential for a better therapeutic window compared to traditional inhaled corticosteroids. The development of a robust synthetic process, including a key Buchwald-Hartwig coupling, has enabled its clinical evaluation. Clinical studies have demonstrated its efficacy in improving lung function and reducing airway inflammation in asthmatic patients, with a favorable safety and pharmacokinetic profile. Further clinical development will be crucial to fully establish the role of this compound in the management of respiratory diseases.

References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Velsecorat's Role in Modulating Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) developed for the treatment of respiratory diseases such as asthma. As an inhaled therapeutic, it is designed for localized efficacy with minimal systemic side effects. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in the modulation of gene transcription. It includes a summary of its binding affinity, an overview of the glucocorticoid receptor signaling pathway, and details from its initial first-in-human clinical trial. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular pharmacology and its effects on gene expression.

Introduction to this compound

This compound is a potent and selective modulator of the glucocorticoid receptor.[1][2] Unlike classical glucocorticoids, which can be associated with a range of side effects, SGRMs like this compound aim to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic and other adverse effects (often linked to transactivation). This compound is an inhaled antedrug, designed for prolonged lung exposure and rapid systemic clearance to minimize off-target effects.[1][3]

Molecular Mechanism of Action

The primary mechanism of action of this compound involves binding to the intracellular glucocorticoid receptor, a ligand-activated transcription factor.[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. The GR can influence gene expression through two principal mechanisms: transactivation and transrepression.

-

Transactivation: The GR-ligand complex binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of gene expression. This mechanism is associated with both the anti-inflammatory and some of the undesirable metabolic effects of glucocorticoids.

-

Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction inhibits the activity of these transcription factors, leading to a downregulation of inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

As a selective modulator, this compound is hypothesized to preferentially induce transrepression over transactivation, thereby offering a more favorable therapeutic window.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | IC50 (nM) | Selectivity vs. GR |

| Glucocorticoid Receptor (GR) | 0.9 | - |

| Progesterone Receptor | > 10,000 | > 10,000-fold |

| Mineralocorticoid Receptor | > 10,000 | > 10,000-fold |

| Androgen Receptor | > 10,000 | > 10,000-fold |

| Estrogen Receptor α (ERα) | > 10,000 | > 10,000-fold |

| Estrogen Receptor β (ERβ) | > 10,000 | > 10,000-fold |

Data sourced from MedChemExpress and Dove Medical Press.

Table 2: Pharmacokinetic Properties from a First-in-Human Study

| Parameter | Value |

| Terminal Half-life (repeated dosing) | 25-31 hours |

| Time to Steady State | Within 4 doses |

| Accumulation Ratio | ≤ 2 |

Data from a study in healthy male volunteers.

Table 3: Pharmacodynamic Effects on Systemic Biomarkers (Multiple Ascending Dose Study)

| Biomarker | Effect |

| 24-hour Plasma Cortisol | Dose-related decrease |

| Plasma Cortisol after ACTH stimulation | Dose-related decrease |

| Osteocalcin (B1147995) | Dose-related decrease |

| Dehydroepiandrosterone-sulfate (DHEA-S) | No effect |

| 4β-hydroxycholesterol (4βOH-cholesterol) | No effect |

Data from a study in healthy male volunteers.

Experimental Protocols

Glucocorticoid Receptor Competitor Assay (Fluorescence Polarization)

This protocol describes a general method for assessing the affinity of a test compound for the human Glucocorticoid Receptor using a fluorescence polarization-based competitor assay.

Materials:

-

Human Glucocorticoid Receptor (GR) protein

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

Test compound (this compound)

-

GR Screening Buffer

-

Dithiothreitol (DTT)

-

Microwell plates (e.g., 96-well or 384-well)

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a 4X solution of the fluorescent glucocorticoid ligand in GR Screening Buffer.

-

Prepare a 4X solution of the GR protein in GR Screening Buffer.

-

Prepare serial dilutions of the test compound (this compound) in GR Screening Buffer directly in the microwell plate.

-

Add the 4X fluorescent ligand solution to each well containing the test compound dilutions and mix.

-

Initiate the binding reaction by adding the 4X GR protein solution to each well and mix thoroughly.

-

Include positive controls (fluorescent ligand and GR without competitor) and negative controls (fluorescent ligand only).

-

Incubate the plate in the dark at room temperature for 2-4 hours to reach equilibrium.

-

Measure the fluorescence polarization in each well using a plate reader.

-

The IC50 value is determined by plotting the change in fluorescence polarization against the log of the competitor concentration.

First-in-Human Clinical Trial (NCT01636024) Methodology

This was a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male volunteers.

Study Design:

-

Single Ascending Dose (SAD): Participants received a single inhaled dose of this compound or placebo.

-

Multiple Ascending Dose (MAD): Participants received a single inhaled dose on day 1, followed by once-daily dosing from day 5 to day 16.

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and ECGs.

-

Pharmacokinetics (PK): Plasma concentrations of this compound were measured at various time points post-dosing.

-

Pharmacodynamics (PD): The effects on systemic biomarkers of glucocorticoid activity were assessed, including plasma cortisol, ACTH stimulation tests, and osteocalcin levels.

Bioanalytical Methods:

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Plasma cortisol concentrations were measured using a validated LC-MS/MS method.

-

Other biomarkers such as DHEA-S and osteocalcin were analyzed using validated bioanalytical methods.

Signaling Pathways and Experimental Workflows

This compound-Mediated Glucocorticoid Receptor Signaling

References

Velsecorat: A Technical Whitepaper on its Antedrug Properties for Targeted Respiratory Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A key feature of this compound's design is its classification as an "antedrug" or "soft drug". This design philosophy aims to deliver therapeutic effects locally in the lungs while minimizing systemic side effects commonly associated with corticosteroid use. This technical guide provides an in-depth analysis of the antedrug properties of this compound, presenting its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Introduction: The Antedrug Concept

The "antedrug" concept, also referred to as the "soft drug" approach, is a drug design strategy focused on creating locally active therapeutic agents that are rapidly metabolized into inactive forms upon entering systemic circulation.[1][2][3] This approach is particularly advantageous for inhaled therapies, where the goal is to maximize drug concentration and activity in the lungs while minimizing exposure and potential adverse effects in the rest of the body.[4] this compound was designed with this principle in mind, aiming for a favorable therapeutic index compared to traditional inhaled corticosteroids (ICS).[5]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects through selective modulation of the glucocorticoid receptor (GR). As an SGRM, it is designed to preferentially elicit the transrepression activities of the GR, which are primarily responsible for the anti-inflammatory effects of glucocorticoids, while having a lesser impact on the transactivation pathways that are associated with many of the undesirable side effects.

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the generalized signaling pathway of the glucocorticoid receptor.

Caption: Glucocorticoid Receptor Signaling Pathway.

Antedrug Properties and Pharmacokinetics

The antedrug characteristics of this compound are evident in its pharmacokinetic profile, which is designed for high local (pulmonary) exposure and rapid systemic clearance.

Pharmacokinetic Profile in Healthy Volunteers

A first-in-human study in healthy male volunteers investigated the safety, pharmacokinetics, and pharmacodynamics of inhaled this compound. The study consisted of a single ascending dose part and a multiple ascending dose part.

| Parameter | Single Ascending Dose | Multiple Ascending Dose |

| Dose Range | 7.4 µg to 1872 µg | 312 µg to 1872 µg once daily for 12 days |

| Terminal Half-life (t½) | Not explicitly stated for single dose | 25–31 hours (absorption-rate-limited) |

| Time to Steady State | N/A | Generally reached within 4 doses |

| Accumulation Ratio | N/A | ≤2 |

| Plasma Clearance (CL/F) | High | High |

| Volume of Distribution (Vz/F) | Large | Large |

| Metabolism | Primarily by CYP3A4, with some contribution from CYP2C9 | Primarily by CYP3A4, with some contribution from CYP2C9 |

| Excretion | Primarily biliary | Primarily biliary |

| Data sourced from a study in healthy volunteers. |

Metabolism and Inactivation

This compound is designed to be substantially metabolized upon entering the systemic circulation. The primary route of metabolism is O-dealkylation of the indazole ether, followed by sulfate (B86663) conjugation, leading to the formation of the major, inactive metabolite M1. This rapid metabolic inactivation is a cornerstone of its antedrug profile, minimizing the potential for systemic glucocorticoid effects.

The diagram below illustrates the antedrug concept as it applies to this compound.

Caption: The Antedrug Mechanism of this compound.

Preclinical and Clinical Efficacy

In Vitro Receptor Binding and Selectivity

This compound demonstrates high-potency binding to the human glucocorticoid receptor and excellent selectivity over other steroid hormone receptors.

| Receptor | IC50 |

| Glucocorticoid Receptor (GR) | 0.9 nM |

| Progesterone Receptor (PR) | > 10 µM |

| Mineralocorticoid Receptor (MR) | > 10 µM |

| Androgen Receptor (AR) | > 10 µM |

| Estrogen Receptor α (ERα) | > 10 µM |

| Estrogen Receptor β (ERβ) | > 10 µM |

| Data from in vitro binding assays. |

Preclinical In Vivo Efficacy

In a preclinical rat model of Sephadex-induced lung edema, this compound demonstrated dose-dependent anti-inflammatory effects in the airways. This model is used to assess the potential efficacy of anti-inflammatory compounds for respiratory diseases.

Clinical Pharmacodynamics and Safety

In the first-in-human study, inhaled this compound was safe and well-tolerated up to the highest tested dose of 1872 µg. There were dose-related effects on systemic pharmacodynamic markers of glucocorticoid activity, including 24-hour plasma cortisol, plasma cortisol after ACTH stimulation, and osteocalcin. However, there were no effects on other biomarkers such as DHEA-S and 4βOH-cholesterol.

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity of a compound to the glucocorticoid receptor using a competitive binding assay format.

Caption: Glucocorticoid Receptor Binding Assay Workflow.

Methodology:

-

Reagent Preparation: A specific concentration of recombinant human glucocorticoid receptor protein and a fluorescently labeled GR ligand are prepared in an assay buffer. The test compound, this compound, is serially diluted.

-

Assay Plate Preparation: The serially diluted this compound, the GR protein, and the fluorescent ligand are added to the wells of a microplate.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Detection: The fluorescence polarization of each well is measured using a plate reader. The degree of polarization is proportional to the amount of fluorescent ligand bound to the GR protein.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the fluorescent ligand binding (IC50).

Sephadex-Induced Lung Edema Model in Rats (Representative Protocol)

This protocol outlines a general procedure for inducing and evaluating lung inflammation in a rodent model.

Methodology:

-

Induction of Inflammation: Rats are challenged with an intratracheal or intravenous administration of Sephadex beads suspended in saline to induce lung inflammation.

-

Treatment: At a specified time point before or after the Sephadex challenge, animals are treated with the test compound (this compound) via inhalation or another appropriate route. A vehicle control group and a positive control group (e.g., a known corticosteroid) are typically included.

-

Assessment of Inflammation: At a predetermined time after the challenge, the animals are euthanized, and the lungs are lavaged to collect bronchoalveolar lavage fluid (BALF). The lungs may also be collected for histological analysis.

-

Analysis: The BALF is analyzed for total and differential cell counts (e.g., neutrophils, eosinophils) and for levels of inflammatory mediators. Lung tissue can be examined for signs of edema and cellular infiltration. The efficacy of this compound is determined by its ability to reduce these inflammatory markers compared to the vehicle control.

Conclusion

This compound exemplifies the application of the antedrug concept in the development of inhaled therapies for respiratory diseases. Its potent and selective modulation of the glucocorticoid receptor, combined with a pharmacokinetic profile characterized by high local concentration and rapid systemic inactivation, offers the potential for a favorable therapeutic window. The preclinical and early clinical data suggest that this compound can exert local anti-inflammatory effects with minimized systemic glucocorticoid exposure. Further clinical development will be necessary to fully elucidate its efficacy and safety profile in patient populations.

References

Velsecorat's Effect on Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) designed for inhaled administration for the treatment of respiratory inflammatory diseases such as asthma. As an SGRM, this compound is engineered to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a hallmark of traditional corticosteroids. This document provides a comprehensive technical overview of the preclinical data elucidating this compound's mechanism of action on key inflammatory pathways. It includes a summary of its binding affinity, its effects on critical signaling cascades including NF-κB and MAPK, and its impact on cytokine production. Detailed experimental protocols for the key assays used to characterize its anti-inflammatory properties are also provided.

Introduction

Glucocorticoids are potent anti-inflammatory agents, but their long-term use is limited by a range of adverse effects. The therapeutic actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a glucocorticoid to the GR leads to two main transcriptional regulatory mechanisms:

-

Transactivation: The GR-ligand complex dimerizes, binds to glucocorticoid response elements (GREs) on DNA, and upregulates the transcription of various genes. This mechanism is associated with many of the undesirable metabolic and systemic side effects of corticosteroids.

-

Transrepression: The monomeric GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

Selective glucocorticoid receptor modulators (SGRMs) like this compound are being developed to dissociate these two mechanisms, aiming for a profile with robust anti-inflammatory efficacy and an improved safety profile. This compound has demonstrated dose-dependent anti-inflammatory effects in preclinical models and has shown efficacy in Phase 2 clinical trials in patients with asthma.[1][2]

Mechanism of Action: Glucocorticoid Receptor Modulation

This compound exerts its effects by binding to and modulating the activity of the glucocorticoid receptor.

Glucocorticoid Receptor Binding Affinity

This compound binds potently to the human glucocorticoid receptor.[3] It exhibits high selectivity, with over 10,000-fold greater affinity for the GR compared to other steroid hormone receptors, such as the androgen, mineralocorticoid, and progesterone (B1679170) receptors.[3] This high selectivity minimizes off-target effects.

Transrepression vs. Transactivation Profile

A key characteristic of this compound as an SGRM is its potent transrepression activity, which is comparable to that of the potent corticosteroid, dexamethasone.[3] This activity is central to its anti-inflammatory effects, as it leads to the suppression of key pro-inflammatory signaling pathways.

The following diagram illustrates the differential modulation of GR-mediated transactivation and transrepression pathways by SGRMs like this compound.

Caption: this compound's preferential transrepression mechanism.

Effect on Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are mediated through the modulation of key intracellular signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activated GR can interfere with NF-κB signaling, leading to reduced inflammation.

The following diagram illustrates the workflow for an NF-κB reporter assay used to quantify the inhibitory effect of compounds like this compound.

Caption: Workflow for an NF-κB luciferase reporter assay.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critical in the inflammatory process. They regulate the synthesis of pro-inflammatory cytokines and other mediators. Glucocorticoids can influence MAPK signaling, in part through the induction of MAPK Phosphatase-1 (MKP-1, also known as DUSP1), which dephosphorylates and inactivates MAPKs.

The following diagram depicts the modulatory effect of this compound on the MAPK pathway.

Caption: this compound's modulation of the MAPK signaling pathway.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the in vitro potency of this compound in modulating key inflammatory markers.

Table 1: In Vitro Potency of Glucocorticoids in A549 Cells

| Compound | GM-CSF Release Inhibition (EC50, M) | β2-Receptor Transcription Induction (EC50, M) | 3xκB Luciferase Inhibition (IC50, M) | TRE Luciferase Inhibition (IC50, M) |

| Fluticasone propionate | 1.8 x 10-11 | 9.8 x 10-10 | 0.5 x 10-11 | 1.1 x 10-10 |

| Budesonide | 5.0 x 10-11 | 1.1 x 10-9 | 2.7 x 10-11 | 1.0 x 10-10 |

| Dexamethasone | 2.2 x 10-9 | 3.6 x 10-8 | 0.5 x 10-9 | 0.3 x 10-9 |

| RU486 | 1.8 x 10-10 | - | 2.7 x 10-11 | 7.1 x 10-11 |

Data adapted from a study on various glucocorticoids, providing a comparative context for SGRM activity.[4]

Preclinical In Vivo Efficacy

This compound has demonstrated dose-dependent anti-inflammatory effects in a rat model of Sephadex-induced lung edema, a standard model for evaluating pulmonary inflammation.[1][3]

Table 2: Preclinical Efficacy of this compound

| Animal Model | Endpoint | Effect of this compound |

| Rat Sephadex-Induced Lung Edema | Lung Edema | Dose-dependent inhibition |

Experimental Protocols

Glucocorticoid Receptor Transactivation/Transrepression Luciferase Reporter Gene Assay

This assay is used to determine the potency of a compound to either activate gene expression via a GRE (transactivation) or inhibit gene expression driven by NF-κB (transrepression).

Materials:

-

A549 cells (human lung adenocarcinoma cell line)

-

Expression vector for human GR

-

Luciferase reporter plasmid containing either a GRE or an NF-κB response element

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound) and reference compounds (e.g., dexamethasone)

-

Stimulating agent for NF-κB assay (e.g., TNF-α or IL-1β)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: A549 cells are cultured in appropriate medium. Cells are then co-transfected with the GR expression vector and the respective luciferase reporter plasmid.

-

Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or a reference compound for a specified period (e.g., 24 hours).

-

Stimulation (for Transrepression Assay): For the NF-κB reporter assay, cells are stimulated with TNF-α or IL-1β to induce NF-κB activation.

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase). Dose-response curves are generated to calculate EC50 (for transactivation) or IC50 (for transrepression) values.

Sephadex-Induced Lung Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds in the lungs.

Materials:

-

Male Sprague-Dawley rats

-

Sephadex G-200 beads

-

Test compound (this compound) and vehicle control

-

Anesthesia

-

Bronchoalveolar lavage (BAL) equipment

-

Evans blue dye (for vascular permeability assessment)

-

Histology equipment

Procedure:

-

Induction of Lung Inflammation: Rats are anesthetized, and a suspension of Sephadex beads in saline is instilled intratracheally to induce lung inflammation.

-

Compound Administration: this compound or vehicle is administered to the rats, typically via inhalation or intratracheal instillation, at various time points before or after Sephadex challenge.

-

Assessment of Inflammation: At a specified time after Sephadex instillation (e.g., 24 or 48 hours), the following parameters are assessed:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged, and the BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., neutrophils, eosinophils).

-

Lung Edema: The wet-to-dry weight ratio of the lungs is determined to quantify the extent of edema.

-

Vascular Permeability: Evans blue dye is injected intravenously, and its extravasation into the lung tissue is measured as an indicator of vascular leak.

-

Histopathology: Lung tissue is collected, fixed, and stained for histological examination of inflammatory cell infiltration and tissue damage.

-

-

Data Analysis: The effects of this compound on the various inflammatory parameters are compared to the vehicle-treated control group.

Cytokine Release Assay in Human Bronchial Epithelial Cells

This in vitro assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from airway epithelial cells.

Materials:

-

Human bronchial epithelial cells (e.g., BEAS-2B or primary cells)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNF-α, IL-1β, or lipopolysaccharide)

-

Test compound (this compound)

-

ELISA kits for specific cytokines (e.g., IL-6, IL-8, GM-CSF)

Procedure:

-

Cell Culture and Plating: Human bronchial epithelial cells are cultured to confluence in multi-well plates.

-

Pre-treatment with Compound: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with an inflammatory agent to induce cytokine production.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

Cytokine Measurement: The concentrations of specific cytokines in the supernatants are quantified using ELISA.

-

Data Analysis: The percentage inhibition of cytokine release by this compound at different concentrations is calculated relative to the stimulated control, and IC50 values are determined.

Conclusion

This compound is a potent and selective glucocorticoid receptor modulator with a pharmacological profile that favors transrepression of pro-inflammatory pathways over transactivation. Its ability to effectively inhibit key inflammatory signaling cascades, such as NF-κB and MAPK, translates to a robust anti-inflammatory effect in preclinical models of lung inflammation. This technical overview provides the foundational data and methodologies for understanding this compound's mechanism of action and supports its continued development as a promising therapeutic agent for inflammatory respiratory diseases with a potential for an improved safety profile compared to traditional corticosteroids. Further research will continue to delineate the full spectrum of its effects on various inflammatory pathways and its long-term clinical benefits.

References

- 1. dovepress.com [dovepress.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Velsecorat: A Technical Overview of Safety and Tolerability

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) under development for the treatment of respiratory diseases such as asthma. As an inhaled therapeutic, this compound is designed to exert potent anti-inflammatory effects directly in the lungs while minimizing systemic side effects associated with conventional corticosteroids. This technical guide provides a comprehensive overview of the initial safety and tolerability data from preclinical and early-phase clinical studies of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of respiratory medicine and pharmacology.

Introduction

Glucocorticoids are the cornerstone of anti-inflammatory therapy for persistent asthma. However, their long-term use can be associated with a range of systemic adverse effects. This compound is a selective glucocorticoid receptor modulator (SGRM) that aims to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic and other side effects (often linked to transactivation) of glucocorticoid receptor (GR) activation. This document details the foundational safety and tolerability studies that have paved the way for the further clinical development of this compound.

Preclinical Safety and Tolerability

Prior to human trials, this compound underwent a comprehensive preclinical safety and toxicology program to establish a preliminary safety profile and determine a safe starting dose for clinical studies.[1] These studies were conducted in accordance with international regulatory guidelines.

Experimental Protocols

While specific preclinical study reports are not publicly available, the general methodologies for evaluating the safety of inhaled respiratory drug candidates typically include:

-

In Vitro Assessments:

-

Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the glucocorticoid receptor compared to other steroid receptors.

-

Cell-based Functional Assays: To characterize the in vitro potency and efficacy in relevant cell types and to assess the potential for off-target effects.

-

-

In Vivo Toxicology Studies:

-

Animal Models: Typically conducted in two species (one rodent and one non-rodent) to assess the safety profile.

-

Route of Administration: Inhalation, to mimic the clinical route of exposure.

-

Dose Ranging Studies: Single and repeat-dose studies to identify the maximum tolerated dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).

-

Safety Pharmacology: Evaluation of the effects on vital functions, including cardiovascular, respiratory, and central nervous system function.

-

Genotoxicity and Carcinogenicity Studies: To assess the mutagenic and carcinogenic potential of the compound.

-

The initial starting dose for the first-in-human clinical trial was determined based on the NOAEL established in these preclinical toxicological studies, in accordance with FDA guidance.[1]

Clinical Safety and Tolerability: First-in-Human Studies

The first-in-human (FIH) study of this compound was a randomized, double-blind, placebo-controlled, single-center study in healthy male volunteers (NCT01636024).[1] The primary objective was to investigate the safety and tolerability of single and multiple ascending doses of inhaled this compound.[1]

Experimental Protocols

Study Design:

The study consisted of two parts:

-

Part A: Single Ascending Dose (SAD): Healthy volunteers (n=47) received a single inhaled dose of this compound or placebo.[1] Doses ranged from 7.4 µg up to 1872 µg.[1]

-

Part B: Multiple Ascending Dose (MAD): Healthy volunteers (n=26) received daily inhaled doses of this compound or placebo for 12 days.[1] The doses administered were 312 µg, 1248 µg, and 1872 µg.[1]

Safety Monitoring:

A comprehensive safety monitoring plan was implemented, which included the following assessments:

-

Adverse Event (AE) Monitoring: All adverse events were recorded and assessed for severity, duration, and relationship to the study drug.

-

Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were monitored at regular intervals.

-

Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at specified time points post-dose.

-

Laboratory Safety Assessments:

-

Hematology: Complete blood count with differential.

-

Clinical Chemistry: Including electrolytes, renal function tests (e.g., creatinine, BUN), and liver function tests (e.g., ALT, AST, bilirubin).

-

Urinalysis: Standard urinalysis parameters.

-

-

Physical Examinations: Comprehensive physical examinations were conducted at screening and at the end of the study.

-

Lung Function Tests: Spirometry was performed to assess pulmonary function.

Safety and Tolerability Findings

Inhaled this compound was found to be safe and well-tolerated in healthy volunteers up to the highest dose tested (1872 µg) in both the single and multiple ascending dose studies.[1]

Key Findings:

-

There were no deaths or serious adverse events reported in the study.[1]

-

No participants discontinued (B1498344) the study due to adverse events.[1]

-

The majority of adverse events were of mild intensity.[1]

-

There was no discernible pattern of adverse events, and the incidence of AEs did not increase with escalating doses of this compound.[1]

Data Presentation

Table 1: Summary of Adverse Events in the Single Ascending Dose (SAD) Study

| Adverse Event | Placebo (N=14) | This compound 7.4-312 µg (N=18) | This compound 624-1872 µg (N=15) | Total this compound (N=33) |

| Any AE | 1 (7.1%) | 2 (11.1%) | 4 (26.7%) | 6 (18.2%) |

| Cough | 0 | 0 | 3 (20.0%) | 3 (9.1%) |

| Oropharyngeal pain | 1 (7.1%) | 0 | 1 (6.7%) | 1 (3.0%) |

| Headache | 0 | 1 (5.6%) | 0 | 1 (3.0%) |

| Dizziness | 0 | 1 (5.6%) | 0 | 1 (3.0%) |

Note: This table is a representative summary based on the narrative description of adverse events in the primary publication. The exact numbers per dose group were not provided in the source.

Table 2: Summary of Adverse Events in the Multiple Ascending Dose (MAD) Study

| Adverse Event | Placebo (N=9) | This compound 312 µg (N=6) | This compound 1248 µg (N=6) | This compound 1872 µg (N=6) | Total this compound (N=18) |

| Any AE | 2 (22.2%) | 1 (16.7%) | 2 (33.3%) | 1 (16.7%) | 4 (22.2%) |

| Headache | 1 (11.1%) | 1 (16.7%) | 1 (16.7%) | 0 | 2 (11.1%) |

| Nasopharyngitis | 1 (11.1%) | 0 | 1 (16.7%) | 0 | 1 (5.6%) |

| Back pain | 0 | 0 | 0 | 1 (16.7%) | 1 (5.6%) |

Note: This table is a representative summary based on the narrative description of adverse events in the primary publication. The exact numbers per dose group were not provided in the source.

Mechanism of Action and Signaling Pathways

This compound is a selective glucocorticoid receptor modulator (SGRM). The therapeutic rationale behind SGRMs is to separate the two main signaling pathways of the glucocorticoid receptor: transrepression and transactivation.

-

Transrepression: This pathway is primarily responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.

-

Transactivation: In this pathway, GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of various proteins. This pathway is associated with many of the metabolic and endocrine side effects of corticosteroids.

This compound is designed to preferentially induce transrepression over transactivation, thereby aiming for a better safety profile compared to traditional glucocorticoids.

Visualizations

Caption: this compound Signaling Pathway.

Caption: First-in-Human Study Workflow.

Conclusion

The initial preclinical and Phase 1 clinical studies of this compound have demonstrated a favorable safety and tolerability profile. In healthy volunteers, inhaled this compound was well-tolerated at single doses up to 1872 µg and multiple daily doses up to 1872 µg for 12 days.[1] The adverse events observed were generally mild and did not show a dose-dependent increase. These early findings support the continued development of this compound as a potentially safer alternative to traditional inhaled corticosteroids for the treatment of asthma and other respiratory diseases. Further studies in patient populations are necessary to fully characterize the efficacy and long-term safety of this compound.

References

Methodological & Application

Velsecorat: In Vitro Dose-Response Evaluation of a Selective Glucocorticoid Receptor Modulator

Application Notes and Protocols for Researchers

Introduction

Velsecorat (also known as AZD7594) is a potent, non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma.[1][2][3] As an SGRM, this compound is designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially offering an improved safety profile by differentially modulating glucocorticoid receptor (GR) signaling pathways. These pathways primarily involve transactivation, associated with metabolic side effects, and transrepression, which is linked to the desired anti-inflammatory effects. This document provides a summary of available in vitro data and detailed protocols for key dose-response studies to characterize the activity of this compound.

Mechanism of Action

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a ligand like this compound, translocates to the nucleus.[4] In its activated state, the GR can modulate gene expression through two main mechanisms:

-

Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with both therapeutic effects and potential metabolic side effects.

-

Transrepression: The GR monomer interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

This compound is designed to selectively modulate these pathways, aiming for potent transrepression with reduced transactivation activity.

Data Presentation

The following tables summarize the quantitative data from in vitro dose-response studies of this compound.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| This compound (AZD7594) | Human Glucocorticoid Receptor | Radioligand Binding Assay | 0.9 | >10,000-fold vs. PR, MR, AR, ERα, ERβ | [1][5] |

IC50: Half maximal inhibitory concentration. PR: Progesterone Receptor, MR: Mineralocorticoid Receptor, AR: Androgen Receptor, ER: Estrogen Receptor.

Table 2: In Vitro Functional Activity (Representative Data for SGRMs)

| Assay Type | Cell Line | Endpoint | EC50 / IC50 (nM) | % Efficacy / Inhibition |

| Transactivation | ||||

| GRE-Luciferase Reporter | A549 | Luciferase Activity | Data to be determined | Data to be determined |

| Transrepression | ||||

| AP-1/NF-κB Luciferase Reporter | A549 | Luciferase Activity | Data to be determined | Data to be determined |

| Cytokine Inhibition | ||||

| LPS-induced TNF-α release | Human PBMCs | TNF-α Concentration | Data to be determined | Data to be determined |

| LPS-induced IL-6 release | Human PBMCs | IL-6 Concentration | Data to be determined | Data to be determined |

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. Data for this compound in these specific functional assays are not publicly available and would be generated using the protocols outlined below.

Mandatory Visualizations

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: this compound's Selective GR Modulator Action.

Caption: Workflow for a GR Functional Reporter Assay.

Experimental Protocols

Glucocorticoid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the human glucocorticoid receptor.

Materials:

-

Recombinant human GR

-

[3H]-Dexamethasone (radiolabeled ligand)

-

This compound and unlabeled dexamethasone (B1670325) (for competition)

-

Assay Buffer: Tris-HCl buffer with additives to ensure protein stability

-

96-well plates

-

Filter mats

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of this compound and unlabeled dexamethasone in the assay buffer.

-

In a 96-well plate, add a fixed concentration of [3H]-dexamethasone to each well.

-

Add the serially diluted this compound or unlabeled dexamethasone (for determining non-specific binding) to the wells.

-

Initiate the binding reaction by adding the recombinant human GR to each well.

-

Incubate the plate for a sufficient time at 4°C to reach equilibrium (e.g., 18 hours).

-

Separate the bound from free radioligand by rapid filtration through filter mats.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

GR Transactivation/Transrepression Luciferase Reporter Gene Assay

Objective: To measure the functional activity of this compound in activating (transactivation) or repressing (transrepression) GR-mediated gene transcription.

Cell Line:

Reporter Plasmids:

-

For Transactivation: A plasmid containing a promoter with multiple GREs upstream of a luciferase reporter gene (e.g., MMTV-Luc).[4]

-

For Transrepression: A plasmid with a promoter responsive to NF-κB or AP-1 upstream of a luciferase reporter.[8]

Protocol:

-

Seed A549 cells in 96-well plates at an appropriate density.

-

If not using a stable cell line, transfect the cells with the desired reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound, a positive control (e.g., dexamethasone), and a vehicle control.

-

For Transrepression Assay: After a 1-hour pre-treatment with the compounds, stimulate the cells with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.

-

Incubate the cells for an appropriate time (e.g., 6-24 hours).

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Data Analysis:

-

Transactivation: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the data against the log concentration of this compound to determine the EC50.

-

Transrepression: Calculate the percent inhibition of the TNF-α (or other stimulant)-induced luciferase activity. Plot the data against the log concentration of this compound to determine the IC50.

-

Cytokine Release Inhibition Assay in Human PBMCs

Objective: To assess the dose-dependent inhibitory effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Freshly isolated human PBMCs

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound and a positive control (e.g., dexamethasone)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in 96-well plates at a density of approximately 2 x 105 cells per well.

-

Add serial dilutions of this compound or dexamethasone to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL (concentration to be optimized).

-

Incubate the plates for 16-24 hours.

-

Centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of LPS-induced cytokine release for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting to a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for Inhaled Velsecorat Delivery in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velsecorat (AZD7594) is a potent and selective non-steroidal glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory genes, which is thought to be the primary driver of its anti-inflammatory effects.[4] A key feature of this compound's design for inhaled delivery is its intended prolonged lung retention and rapid systemic clearance, aiming for a favorable therapeutic index with potent local efficacy and minimized systemic side effects.[1]

These application notes provide detailed protocols for the delivery of inhaled this compound in common preclinical animal models of pulmonary inflammation. The methodologies described are based on established techniques and reports from preclinical studies involving this compound and other inhaled corticosteroids.

Mechanism of Action: this compound Signaling Pathway

This compound, as a selective glucocorticoid receptor modulator, exerts its anti-inflammatory effects primarily through the modulation of gene expression. The following diagram illustrates the proposed signaling pathway.

Caption: this compound signaling pathway.

Preclinical Pharmacokinetics

Toxicokinetic studies of inhaled this compound have been conducted in rats and dogs. These studies have shown that this compound is absorbed into the systemic circulation within 30 minutes of administration and exhibits a multiphasic plasma decay. Repeat-dose studies have indicated a dose-proportional increase in exposure. In rats, this compound has demonstrated high plasma clearance and low oral bioavailability.

Table 1: Preclinical Pharmacokinetic Parameters of Inhaled this compound

| Species | Parameter | Value | Reference |

| Rat | Time to Max. Concentration (Tmax) | < 30 minutes | |

| Plasma Clearance | High | ||

| Oral Bioavailability | Low | ||

| Dog | Time to Max. Concentration (Tmax) | < 30 minutes |

Note: Specific quantitative values for Cmax, AUC, and half-life from these preclinical studies are not publicly available. Researchers should determine these parameters based on their own experimental data.

Experimental Protocols

Sephadex-Induced Lung Edema in Rats

This model is used to assess the anti-inflammatory efficacy of inhaled compounds. Preclinical studies have shown that this compound demonstrates dose-dependent anti-inflammatory effects in a rat model of Sephadex-induced lung edema.

Experimental Workflow:

Caption: Workflow for Sephadex-induced lung edema model.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

-

Induction of Lung Edema:

-

Anesthetize rats (e.g., isoflurane).

-

Intratracheally instill a suspension of Sephadex G-200 beads (e.g., 5 mg/mL in sterile saline) at a volume of 1 mL/kg.

-

-

This compound Administration (Inhalation):

-